3-amino-7,7-dimethyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Descripción
BenchChem offers high-quality 3-amino-7,7-dimethyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-7,7-dimethyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-amino-7,7-dimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2S/c1-20(2)8-14-10(15(28)9-20)7-11-16(25)17(30-19(11)27-14)18(29)26-13-6-4-3-5-12(13)21(22,23)24/h3-7H,8-9,25H2,1-2H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQKMQDHVQNYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4C(F)(F)F)N)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-amino-7,7-dimethyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C23H20F3N3OS. Its structural characteristics contribute to its biological activities. The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, while the thienoquinoline core is associated with various pharmacological effects.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways.
- Modulation of Wnt/β-catenin Pathway : Similar compounds have demonstrated the ability to interfere with the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against various strains of bacteria .
Biological Activity Overview
Case Studies and Research Findings
- Cardiomyogenesis Induction : A study on related compounds indicated that inhibition of the Wnt pathway is essential for inducing cardiomyogenesis. The compound's structural analogs were evaluated for their cardiogenic properties, showing a correlation between Wnt inhibition and increased cardiomyocyte differentiation .
- Antimicrobial Efficacy : A series of derivatives were tested against various bacterial strains. The compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that modifications to the trifluoromethyl group significantly affect biological activity and potency in inhibiting target pathways .
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has indicated that derivatives of thienoquinoline compounds exhibit significant antibacterial properties. For instance, a study demonstrated that compounds similar to 3-amino-7,7-dimethyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide showed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported to range from 125 to 250 μg/mL against gram-positive bacteria .
Anticancer Potential
The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that certain thienoquinoline derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as Wnt/β-catenin. For example, compounds that stabilize Axin protein complexes demonstrated a direct correlation with reduced cancer cell proliferation .
Enzyme Inhibition
Another area of application is the inhibition of specific enzymes associated with disease processes. The compound has been studied for its potential to inhibit poly-ADP-ribosylating enzymes and other targets involved in cancer progression. These interactions suggest that this compound could serve as a lead structure for developing new therapeutic agents targeting these pathways .
Case Studies
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The synthesis typically involves a multi-step protocol starting with cyclohexanedione derivatives. A key step is the Gewald reaction, which assembles the thienoquinoline core via condensation of ketones with sulfur and cyanoacetamide derivatives . For the final carboxamide formation, refluxing the intermediate carboxylic acid with 2-(trifluoromethyl)aniline in ethyl or butyl alcohol under anhydrous conditions is recommended. Optimization includes controlling reaction time (2–4 hours) and stoichiometric ratios (1:1 acid-to-amine) to achieve yields >70%. Recrystallization from alcohol solvents enhances purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?
- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves the compound’s 3D conformation, including the tetracyclic core and substituent orientation .
- NMR spectroscopy (¹H/¹³C, DEPT-135) confirms proton environments, such as the NH groups (δ 6.8–7.2 ppm) and trifluoromethyl signals (δ 120–125 ppm in ¹⁹F NMR).
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 462.1243) .
Advanced Research Questions
Q. How does the trifluoromethylphenyl substituent influence PLC-γ inhibitory activity compared to chloro-substituted analogs?
The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, improving binding to PLC-γ’s hydrophobic pocket (e.g., near His356 and Arg549). Docking studies show a 1.5-fold increase in binding affinity compared to 3-chloro-2-methylphenyl analogs, correlating with lower IC₅₀ values (~15 nM vs. ~25 nM in MDA-MB-231 cells). Activity is assayed via PLC-γ enzymatic inhibition kits and corroborated with anti-proliferative assays .
Q. What experimental strategies resolve contradictions in reported mechanisms (e.g., glycosphingolipid modulation vs. PLC-γ inhibition)?
- Combinatorial siRNA knockdowns : Silencing PLC-γ isoforms (PLCγ1/PLCγ2) or glycosyltransferases (e.g., UGCG) identifies dominant pathways.
- Metabolomic profiling : LC-MS/MS quantifies glycosphingolipid levels (e.g., GM3, GD2) in treated vs. untreated cells to distinguish direct enzymatic effects from downstream metabolic shifts .
Q. How should in vivo studies validate anti-metastatic effects observed in triple-negative breast cancer (TNBC) models?
- Orthotopic xenografts : Implant luciferase-tagged MDA-MB-231 cells into murine mammary fat pads. Administer the compound intraperitoneally (5 mg/kg, 3x/week) and monitor metastasis via bioluminescence.
- Pharmacokinetic analysis : Measure plasma half-life (t₁/₂) and tissue distribution using LC-MS to optimize dosing regimens .
Q. What methodologies minimize variability in metabolomic profile analysis across laboratories?
- Standardized protocols : Use identical LC-MS platforms (e.g., Q-Exactive HF-X) and internal standards (e.g., isotopically labeled sphinganine).
- Data normalization : Apply pareto scaling and orthogonal partial least squares-discriminant analysis (OPLS-DA) to correct batch effects .
Data Contradiction Analysis
Example : Discrepancies in reported IC₅₀ values across cell lines may arise from differential expression of PLC-γ isoforms or off-target effects. To address this:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
